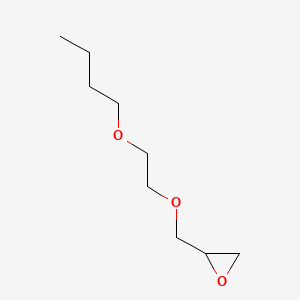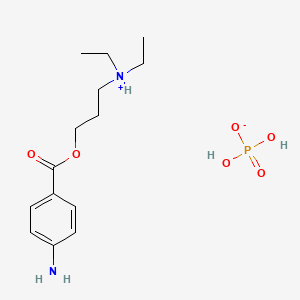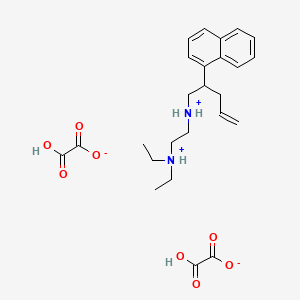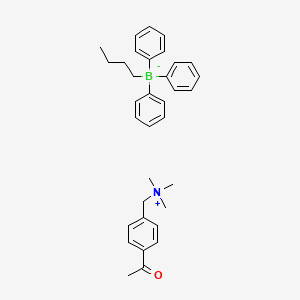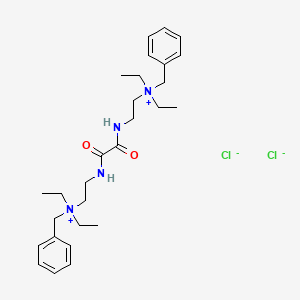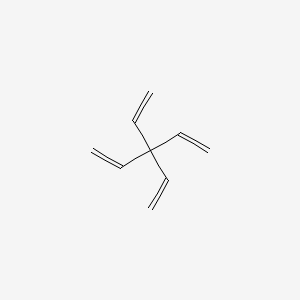
Tetravinylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetravinylmethane is an organic compound with the formula C₉H₁₂. It consists of four vinyl groups bonded to a central carbon atom.
Méthodes De Préparation
Tetravinylmethane can be synthesized through several different routes. One common method involves the reaction of penta-2,4-dienyl (dipropyl)borane with suitable reagents . The reaction conditions typically require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained. Industrial production methods may involve scaling up these laboratory techniques to produce larger quantities of the compound efficiently .
Analyse Des Réactions Chimiques
Tetravinylmethane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Tetravinylmethane has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism by which tetravinylmethane exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various chemical and biological outcomes, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Tetravinylmethane can be compared with other similar compounds, such as:
- Neopentane
- Tetraethylmethane
- Tetraethynylmethane
- Tetra-tert-butylmethane
- Tetracyclopropylmethane
- Tetraphenylmethane
- Tetrakis(trimethylsilyl)methane
This compound’s unique structure, with four vinyl groups bonded to a central carbon atom, distinguishes it from these other compounds .
Propriétés
Numéro CAS |
20685-34-1 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
3,3-bis(ethenyl)penta-1,4-diene |
InChI |
InChI=1S/C9H12/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2 |
Clé InChI |
QOYZWSPUVHSVFK-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C=C)(C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B13736230.png)
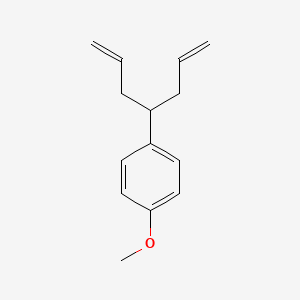
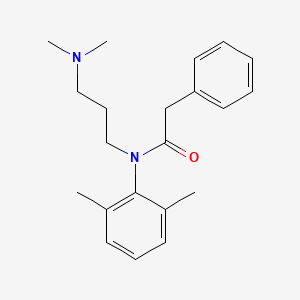

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid](/img/structure/B13736252.png)
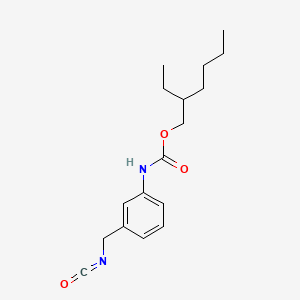
![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)


